![molecular formula C12H29NO2Si2 B14359152 Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate CAS No. 94143-84-7](/img/structure/B14359152.png)
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the methyl ester group . The reaction conditions often require anhydrous environments and the use of non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
化学反应分析
Types of Reactions
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicon-based materials and coatings.
作用机制
The mechanism of action of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific enzymes or receptors. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar reactions but has different reactivity due to the presence of nitrogen.
Uniqueness
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is unique due to its specific combination of trimethylsilyl groups and a methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications .
属性
CAS 编号 |
94143-84-7 |
|---|---|
分子式 |
C12H29NO2Si2 |
分子量 |
275.53 g/mol |
IUPAC 名称 |
methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H29NO2Si2/c1-12(2,11(14)15-3)10-13(16(4,5)6)17(7,8)9/h10H2,1-9H3 |
InChI 键 |
KMSNGUJKASCLNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


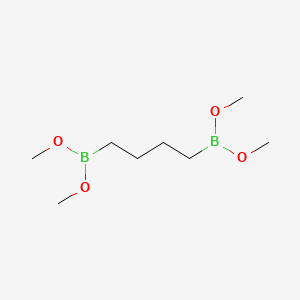
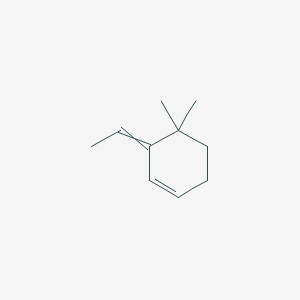
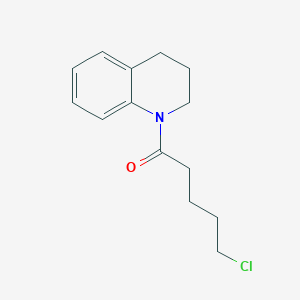
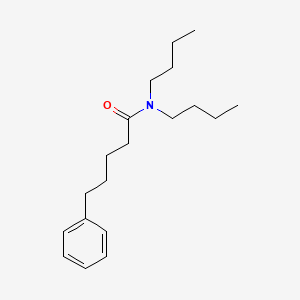

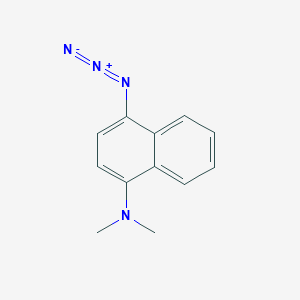
![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
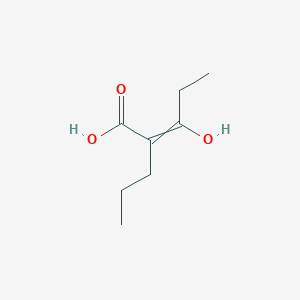
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
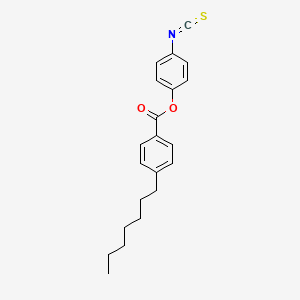
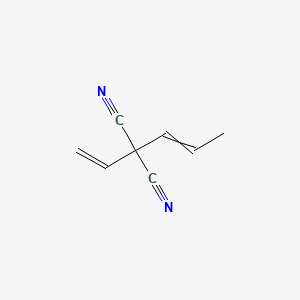
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
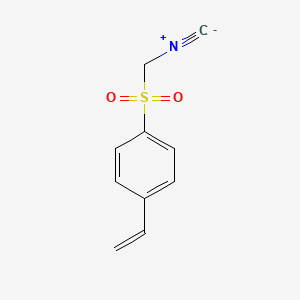
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
